Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-
Overview
Description
Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- is an organic compound with the molecular formula C14H10Cl2O. It is a member of the benzophenone family, characterized by the presence of two aromatic rings connected by a carbonyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,5-dichlorobenzoyl chloride and 4-methylbenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The reaction proceeds as follows:
2,5-dichlorobenzoyl chloride+4-methylbenzeneAlCl3Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-+HCl
Industrial Production Methods: In industrial settings, the synthesis of Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- is scaled up using similar reaction conditions. The process involves the use of large reactors and efficient separation techniques to isolate the desired product. The reaction is typically carried out at controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 2,5-dichlorobenzoic acid and 4-methylbenzoic acid.
Reduction: Corresponding alcohols.
Substitution: Nitro derivatives and halogenated products.
Scientific Research Applications
Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- can be compared with other similar compounds, such as:
- Methanone, (2,5-dichlorophenyl)(4-ethoxyphenyl)-
- Methanone, (2,5-dichlorophenyl)(4-hydroxyphenyl)-
- Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)-
Uniqueness: Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(4-methylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)12-8-11(15)6-7-13(12)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBKKGRPNHVURM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504406 | |
Record name | (2,5-Dichlorophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70132-82-0 | |
Record name | (2,5-Dichlorophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.